molecular formula C15H9F3N2O4S B2841563 Methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate CAS No. 338396-01-3

Methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate

Cat. No. B2841563
CAS RN: 338396-01-3
M. Wt: 370.3
InChI Key: SGPWOXLICCUHMN-UHFFFAOYSA-N
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Description

“Methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate” is a chemical compound with the molecular formula C15H9F3N2O4S . It has a molecular weight of 370.30 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C15H9F3N2O4S . It contains 15 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Synthesis and Structural Studies

A novel class of compounds starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate was synthesized, showcasing the chemical versatility and potential for structural modification of related compounds. This research contributes to the understanding of synthesis pathways for complex molecules, including those related to the specified chemical compound (Gani Koza et al., 2013).

Herbicidal Activities

Investigations into the herbicidal activities of pyridazine derivatives, which share structural similarities with the specified compound, have shown significant potential. For instance, novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives exhibited excellent herbicidal activities, highlighting the agricultural applications of such compounds (Han Xu et al., 2012).

Antimicrobial and Antitumor Activity

A series of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates were synthesized and evaluated for their antitumor potential in various human tumor cell lines. This research signifies the importance of such compounds in developing new therapeutic agents with potential selectivity against certain cancer types without significant toxicity to non-tumor cells (Juliana M. Rodrigues et al., 2021).

Crystal Structure Analysis

The structure of methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate, a compound with a similar structural framework, was determined, showcasing the importance of such studies in understanding the molecular configuration and potential interactions of these compounds. This kind of research aids in the elucidation of structural features critical for biological activity (A. J. Bortoluzzi et al., 2011).

Safety and Hazards

The safety information and potential hazards associated with this compound are not specified in the search results .

properties

IUPAC Name

methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O4S/c1-24-14(23)13-12(22)11-9(25-13)6-10(21)20(19-11)8-4-2-3-7(5-8)15(16,17)18/h2-6,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPWOXLICCUHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=NN(C(=O)C=C2S1)C3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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